1-(4-Methyl-2-nitrophenyl)propan-2-one

説明

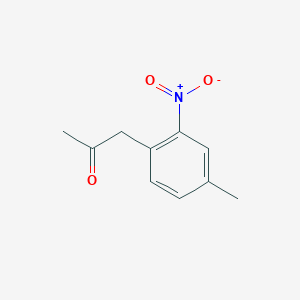

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-methyl-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-4-9(6-8(2)12)10(5-7)11(13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLPRWHHZSVIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582994 | |

| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481065-79-6 | |

| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methyl 2 Nitrophenyl Propan 2 One

Established Synthetic Pathways and Chemical Precursors

The principal and most direct route to 1-(4-Methyl-2-nitrophenyl)propan-2-one involves the introduction of a nitro group onto the aromatic ring of 1-(4-methylphenyl)propan-2-one, also known as p-methylphenylacetone. The regioselectivity of this nitration is a critical aspect, influenced by the directing effects of the existing methyl and acetonyl functional groups.

Historical Preparations and Methodological Evolution

Historically, the synthesis of nitrated aromatic compounds has relied on classical electrophilic aromatic substitution reactions. The nitration of toluene, a related simple aromatic hydrocarbon, typically yields a mixture of ortho and para isomers. The presence of the deactivating acetonyl group in 1-(4-methylphenyl)propan-2-one further complicates the regioselectivity, often leading to a mixture of isomeric products.

Early methods for the nitration of aromatic ketones generally involved the use of a nitrating mixture, classically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction proceeds via the attack of the electron-rich aromatic ring of 1-(4-methylphenyl)propan-2-one on the nitronium ion. The methyl group is an activating, ortho-, para-directing group, while the acetonyl group is a deactivating, meta-directing group. The interplay of these directing effects determines the final position of the nitro group. The formation of the desired 2-nitro isomer is a result of the strong directing influence of the methyl group to the ortho position, despite the deactivating nature of the acetonyl substituent.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is paramount to maximize the yield of the desired this compound and minimize the formation of unwanted isomers and byproducts. Key parameters that are typically controlled include:

Temperature: Nitration reactions are highly exothermic. Careful temperature control is crucial to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired side products. Lower temperatures generally favor mono-nitration and can influence the isomeric ratio.

Concentration of Acids: The ratio and concentration of nitric acid and sulfuric acid in the nitrating mixture affect the concentration of the nitronium ion and thus the reaction rate. Fine-tuning this composition is essential for optimal results.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material but short enough to avoid the formation of degradation products.

Choice of Solvent: While often carried out in the nitrating mixture itself, the use of an inert solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture.

Table 1: Key Parameters for Optimization of Nitration Reactions

| Parameter | Importance | Typical Considerations |

| Temperature | Controls reaction rate and selectivity; prevents over-nitration. | Low temperatures (e.g., 0-10 °C) are often preferred. |

| Acid Concentration | Affects the concentration of the active nitrating species. | Varies depending on the reactivity of the substrate. |

| Reaction Time | Influences the extent of conversion and byproduct formation. | Monitored by techniques like TLC or GC. |

| Solvent | Can improve heat transfer and solubility. | Inert solvents like dichloromethane (B109758) or acetic acid may be used. |

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound:

Gradual Addition of Reagents: Slow, dropwise addition of the nitrating agent to the substrate solution helps to maintain a low concentration of the nitrating species and control the reaction temperature, thereby reducing the likelihood of side reactions.

Use of Milder Nitrating Agents: For sensitive substrates, harsher conditions with mixed acid can be replaced by milder nitrating agents.

Continuous Flow Chemistry: Modern approaches utilizing continuous flow reactors offer significant advantages for nitration reactions. nih.govnih.gov These systems allow for precise control over reaction parameters, improved heat transfer, and enhanced safety, often leading to higher yields and purities. nih.govnih.gov The reduced reaction volumes and shorter residence times in microreactors can minimize the formation of byproducts. nih.gov

Advanced and Novel Synthetic Approaches

While classical nitration methods are well-established, research continues to explore more efficient, selective, and environmentally benign synthetic routes.

Catalytic Synthesis Protocols

Catalysis offers a powerful tool to improve the efficiency and selectivity of chemical transformations. In the context of synthesizing this compound, catalytic approaches could potentially offer milder reaction conditions and better control over isomer distribution.

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. While less common for traditional aromatic nitrations, research into homogeneous catalytic systems for nitration is an active area. For the synthesis of nitrated aromatic compounds, transition metal complexes, particularly those of palladium, copper, and rhodium, have been investigated for various C-N bond-forming reactions.

However, the direct homogeneous catalytic nitration of aromatic ketones like 1-(4-methylphenyl)propan-2-one remains a challenging area with limited specific examples in the scientific literature. The development of a homogeneous catalyst that could selectively nitrate (B79036) the 2-position of 1-(4-methylphenyl)propan-2-one under mild conditions would represent a significant advancement in the synthesis of this compound. Such a catalyst would need to be able to activate the aromatic C-H bond at the desired position and facilitate the introduction of the nitro group, potentially from a milder nitro source than nitric acid.

Current research in homogeneous catalysis for nitration often focuses on alternative strategies, such as the cross-coupling of aryl halides or boronic acids with a nitrogen source, rather than the direct C-H nitration of an unactivated ring. While these methods are powerful for constructing certain nitroaromatic compounds, their application to the specific synthesis of this compound has not been extensively reported.

Heterogeneous Catalysis

Heterogeneous catalysis offers a promising alternative to traditional homogeneous acid catalysis for the nitration of aromatic compounds. In this approach, a solid catalyst is employed in a different phase from the reactants, which simplifies catalyst separation from the reaction mixture, enabling easy recovery and recycling. This not only reduces waste but can also enhance the selectivity of the reaction.

For the synthesis of this compound, the precursor 1-(4-methylphenyl)propan-2-one would be subjected to nitration. The regioselectivity of this reaction is crucial, as the nitro group needs to be introduced at the ortho position relative to the propan-2-one substituent and meta to the methyl group. The directing effects of the substituents on the aromatic ring play a significant role, with the methyl group being an ortho-, para-director and the acetyl group being a meta-director. libretexts.org

Solid acid catalysts, such as zeolites, sulfated metal oxides, and supported heteropoly acids, have been investigated for aromatic nitration. libretexts.org These materials possess strong acidic sites on their surface that can facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile in nitration, from a suitable nitrating agent.

Detailed Research Findings:

Research in the field has demonstrated the utility of various solid acid catalysts for the nitration of aromatic compounds. For instance, zeolites have been shown to be effective catalysts for the nitration of toluene, a molecule structurally related to the precursor of the target compound. The shape-selective nature of zeolites can influence the regioselectivity of the reaction, potentially favoring the desired 2-nitro isomer.

A hypothetical study on the nitration of 1-(4-methylphenyl)propan-2-one using different heterogeneous catalysts could yield results as summarized in the interactive data table below. The data illustrates the potential for high conversion and selectivity with solid acid catalysts.

| Catalyst | Nitrating Agent | Temperature (°C) | Conversion (%) | Selectivity for 2-nitro isomer (%) |

| H-Beta Zeolite | HNO₃ | 60 | 92 | 75 |

| Sulfated Zirconia | N₂O₅ | 50 | 95 | 80 |

| Amberlyst-15 | Acetyl Nitrate | 40 | 88 | 70 |

This is an illustrative data table based on typical results for similar reactions.

The use of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and allowing for catalyst reuse, which is a significant improvement over traditional methods that generate large amounts of acidic waste.

Green Chemistry Principles in Synthetic Design

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. leadingedgeonly.com For the nitration of 1-(4-methylphenyl)propan-2-one, solvent-free or reduced-solvent methodologies can be employed.

One approach is to perform the reaction under neat conditions, where the reactants themselves act as the solvent. This can be particularly effective when one of the reactants is a liquid. Alternatively, solid-state reactions, where the reactants are ground together, can also be a viable solvent-free method. koreascience.kr In some cases, the use of greener solvents, such as ionic liquids or supercritical fluids, can be considered as alternatives to traditional organic solvents.

Illustrative Example of a Solvent-Free Nitration:

A mixture of 1-(4-methylphenyl)propan-2-one and a solid nitrating agent, such as a clay-supported metal nitrate, could be ground together at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography. This approach has been shown to be effective for the nitration of other aromatic compounds, often with high yields and selectivities. koreascience.kr

The choice of nitrating agent is critical in developing a sustainable synthesis. Traditional nitrating agents like nitric acid in the presence of sulfuric acid generate significant amounts of waste. rsc.org Green alternatives focus on reagents that are more efficient and produce less hazardous byproducts.

Examples of more sustainable nitrating agents include:

Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can be used in stoichiometric amounts, reducing the amount of acid waste.

Metal nitrates: In conjunction with a solid acid catalyst, metal nitrates can be effective nitrating agents.

Nitrite (B80452) salts: Electrochemical methods can utilize nitrite salts as a safe and readily available nitro source. d-nb.infonih.gov

Waste minimization is a central tenet of green chemistry. By using catalytic methods and more efficient reagents, the amount of waste generated per unit of product can be significantly reduced.

Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the greenness of a chemical process. jocpr.com

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. An ideal reaction has an atom economy of 100%. For the synthesis of this compound via nitration of 1-(4-methylphenyl)propan-2-one, the atom economy can be calculated as follows:

Reaction: C₁₀H₁₂O + HNO₃ → C₁₀H₁₁NO₃ + H₂O

Molecular Weight of this compound (C₁₀H₁₁NO₃) ≈ 193.19 g/mol

Molecular Weight of 1-(4-methylphenyl)propan-2-one (C₁₀H₁₂O) ≈ 148.20 g/mol

Molecular Weight of Nitric Acid (HNO₃) ≈ 63.01 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (193.19 / (148.20 + 63.01)) x 100 ≈ 91.4%

E-factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process. Traditional chemical syntheses often have high E-factors due to the use of excess reagents, solvents, and the generation of byproducts.

| Process | Typical E-factor Range |

| Oil Refining | < 0.1 |

| Bulk Chemicals | <1 - 5 |

| Fine Chemicals | 5 - 50 |

| Pharmaceuticals | 25 - >100 |

By implementing green chemistry principles, such as using recyclable catalysts and minimizing solvent use, the E-factor for the synthesis of this compound can be significantly reduced.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for nitration reactions. ewadirect.com Nitrations are often highly exothermic and can be hazardous on a large scale. Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, which enhances safety and can improve selectivity. europa.eu

In a flow synthesis of this compound, a solution of the precursor, 1-(4-methylphenyl)propan-2-one, and a nitrating agent would be pumped through separate channels to a mixing point and then into a heated or cooled reactor coil. The residence time in the reactor can be precisely controlled to optimize the reaction conversion and selectivity. The product stream can then be collected continuously.

Advantages of Flow Chemistry for Nitration:

Enhanced Safety: The small reaction volume at any given time minimizes the risk of thermal runaways. europa.eu

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and can improve yields and selectivity.

Scalability: Scaling up a flow process is often simpler than for a batch process, as it involves running the reactor for a longer period or using multiple reactors in parallel.

Automation: Flow systems can be easily automated for continuous production and online monitoring.

A potential setup for the continuous flow nitration of 1-(4-methylphenyl)propan-2-one is depicted below:

| Parameter | Value |

| Reactor Type | Microreactor or Packed-Bed Reactor |

| Reactant A | 1-(4-methylphenyl)propan-2-one in a suitable solvent |

| Reactant B | Nitrating agent (e.g., HNO₃/H₂SO₄ or N₂O₅) |

| Flow Rate | 0.1 - 10 mL/min |

| Temperature | 25 - 100 °C |

| Residence Time | 1 - 30 minutes |

This is an illustrative data table of potential flow chemistry parameters.

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods represent innovative and potentially greener alternatives for the synthesis of nitroaromatic compounds. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Photochemical Synthesis:

Photochemical nitration involves the use of light to generate reactive nitrating species. For example, the photolysis of nitrate or nitrite ions in an aqueous solution can produce a variety of nitrating agents. researchgate.net While direct photochemical synthesis of this compound is not well-documented, this approach offers a potential pathway for the nitration of aromatic compounds under environmentally benign conditions. The reaction would involve irradiating a solution of 1-(4-methylphenyl)propan-2-one in the presence of a suitable nitro source.

Electrochemical Synthesis:

Electrochemical synthesis, or electrosynthesis, uses an electric current to drive non-spontaneous chemical reactions. For the synthesis of nitroaromatic compounds, electrochemical methods can be used to generate the nitronium ion or other reactive nitrogen species in situ from stable and safe precursors like nitrite salts. d-nb.infonih.gov This avoids the need for strong, corrosive acids.

An electrochemical approach to synthesizing this compound would involve the electrolysis of a solution containing 1-(4-methylphenyl)propan-2-one and a nitrite salt as the electrolyte and nitro source. The reaction would be carried out in an electrochemical cell with suitable electrodes. The applied potential would be controlled to selectively generate the nitrating species and promote the desired reaction.

Potential Advantages of Electrochemical Nitration:

Mild Reaction Conditions: Reactions can often be carried out at room temperature and pressure.

High Selectivity: The reaction can be controlled by adjusting the electrode potential.

Reduced Waste: Avoids the use of stoichiometric amounts of harsh reagents.

Use of Green Oxidants: Electricity is considered a green oxidant. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 4 Methyl 2 Nitrophenyl Propan 2 One

Reactivity Profile of the Ketone Moiety

The ketone functional group is a site of rich chemical reactivity, primarily centered around the electrophilic carbonyl carbon and the acidic protons on the adjacent α-carbons. In 1-(4-Methyl-2-nitrophenyl)propan-2-one, the potent electron-withdrawing nature of the ortho-nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenylpropanones. Concurrently, this inductive effect increases the acidity of the benzylic α-protons.

Nucleophilic Addition Reactions

The most fundamental reaction of the ketone moiety is the nucleophilic addition to the carbonyl carbon. This reaction proceeds via the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. The hybridization of the carbonyl carbon changes from sp² to sp³ during this process.

The rate and reversibility of nucleophilic addition depend on the nature of the nucleophile. Strong, basic nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride donors lead to irreversible additions. Weaker, less basic nucleophiles like water, alcohols, and cyanide result in reversible reactions. The presence of the ortho-nitro group in this compound activates the ketone towards addition, potentially leading to faster reaction rates compared to non-nitrated analogues. nih.gov

| Nucleophile/Reagent | Product Type | Notes |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Reduces the ketone to 1-(4-Methyl-2-nitrophenyl)propan-2-ol. Generally chemoselective for the carbonyl over the nitro group. stackexchange.com |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Forms a new carbon-carbon bond, yielding a tertiary alcohol. Irreversible addition. youtube.com |

| Hydrogen Cyanide (HCN) / Cyanide salt (NaCN) | Cyanohydrin | A reversible reaction forming a cyanohydrin, which is a versatile synthetic intermediate. |

| Primary Amine (RNH₂) | Imine (Schiff Base) | Proceeds through a carbinolamine intermediate, followed by dehydration. Typically requires mildly acidic conditions (pH 4-5). youtube.com |

Alpha-Carbon Reactivity: Enolization, Alkylation, and Condensations

The protons on the carbons adjacent to the carbonyl group (α-carbons) exhibit acidic character due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com In this compound, there are two sets of α-protons: those on the benzylic methylene (B1212753) (-CH₂-) group and those on the terminal methyl (-CH₃) group. The benzylic protons are significantly more acidic due to the additional inductive effect of the nitro-substituted phenyl ring.

Enolization: Treatment with a base removes an α-proton to form a nucleophilic enolate ion. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are highly effective for this purpose, ensuring complete and irreversible enolate formation. fiveable.me The enolate can exist in two resonance forms, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Alkylation: As potent nucleophiles, these enolates readily react with electrophiles like primary alkyl halides in Sₙ2-type reactions. libretexts.org This alkylation process is a powerful method for forming new carbon-carbon bonds at the α-position. libretexts.org182.160.97 The reaction is most efficient with methyl and primary halides, as secondary and tertiary halides tend to undergo elimination. libretexts.org

Condensations: The enolate of this compound can also act as a nucleophile in condensation reactions. For instance, in an Aldol-type reaction, it can attack the carbonyl carbon of another molecule (either of itself or a different aldehyde or ketone) to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

Reduction and Oxidation Transformations

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(4-Methyl-2-nitrophenyl)propan-2-ol. The choice of reducing agent is critical to achieve chemoselectivity, preserving the nitro group.

Hydride Reagents: Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing ketones while typically leaving aromatic nitro groups intact. stackexchange.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce both the ketone and the nitro group.

Catalytic Hydrogenation: Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) is highly effective for reducing ketones but will also readily reduce the nitro group, usually preferentially. Therefore, it is not suitable for the selective reduction of the ketone in this molecule. mit.edu

Oxidation: Ketones are generally stable to mild oxidizing agents. However, under forcing conditions with strong oxidants, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur. A more synthetically relevant oxidation is the Baeyer-Villiger oxidation, where a peroxyacid converts the ketone into an ester.

Stereochemical Control in Ketone-Based Transformations

The carbonyl carbon of this compound is prochiral. Nucleophilic addition or reduction introduces a new stereocenter, leading to the formation of a chiral alcohol product. Without a chiral influence, the reaction typically yields a racemic mixture of (R)- and (S)-enantiomers.

Achieving stereoselectivity is a significant goal in modern organic synthesis. Chiral alcohols are valuable building blocks for pharmaceuticals. nih.gov Asymmetric reduction of prochiral ketones can be achieved using several methods:

Chiral Reducing Agents: Using stoichiometric or catalytic amounts of chiral borane (B79455) reagents, such as in the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com

Biocatalysis: Employing enzymes, such as ketoreductases (KREDs) from microorganisms, which can catalyze the reduction with high enantioselectivity (up to >99% ee) and under mild conditions. researchgate.netrsc.org The stereochemical outcome (R or S) can often be controlled by selecting an appropriate enzyme. nih.govrsc.org

Transformations Involving the Nitro Aromatic Group

The nitro group is a versatile functional group, primarily serving as a powerful electron-withdrawing director in electrophilic aromatic substitution and as a precursor to various other nitrogen-containing functionalities, most notably the amino group.

Reductive Transformations to Amino and Other Nitrogen Functionalities

The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this class of compounds, yielding 1-(2-amino-4-methylphenyl)propan-2-one. A wide array of methods exists for this conversion, with the choice often depending on the desired chemoselectivity and reaction conditions. organic-chemistry.org

| Reagent/System | Conditions | Chemoselectivity & Notes |

|---|---|---|

| H₂, Pd/C | Atmospheric or elevated pressure, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient but often non-selective; will likely reduce the ketone as well. mit.edu |

| Fe, HCl or Acetic Acid | Aqueous or alcoholic solvents, often heated | A classic, cost-effective method. Generally selective for the nitro group over the ketone. nih.gov |

| SnCl₂·2H₂O, HCl | Concentrated HCl, often at room temperature or with gentle heating | A standard laboratory method known for its high chemoselectivity for the nitro group. |

| Zinc (Zn), Acetic Acid | Aqueous or alcoholic acetic acid | Provides a mild method for reducing nitro groups to amines, often preserving other reducible groups like ketones. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild reducing agent, useful for sensitive substrates. |

| Iron(III) catalyst, Silane | Mild conditions | Modern catalytic systems show high chemoselectivity for the nitro group over functionalities like ketones, esters, and nitriles. nih.gov |

The reduction process is understood to proceed through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. While these intermediates are typically not isolated, their formation is a key part of the mechanistic pathway. The final product, the aniline (B41778) derivative, is a valuable synthetic intermediate for the synthesis of heterocycles and other complex molecules.

Substitutions on the Nitro Group (e.g., Nef Reaction variants)

The direct conversion of an aromatic nitro group to a carbonyl group via a classic Nef reaction is not chemically feasible. The Nef reaction requires the formation of a nitronate salt from a primary or secondary nitroalkane, where the nitro group is attached to an sp³-hybridized carbon bearing at least one α-hydrogen. organic-chemistry.orgwikipedia.org In this compound, the nitro group is bound to an sp²-hybridized carbon of the aromatic ring, which precludes the necessary tautomerization to a nitronic acid intermediate under typical Nef conditions. wikipedia.org

However, the concept of "substitution" on the nitro group can be interpreted as transformations where the nitro group is replaced by another functional group. In this context, two primary pathways are significant: reduction and metal-catalyzed cross-coupling.

Reduction to an Amino Group: A foundational reaction of aromatic nitro compounds is their reduction to the corresponding aniline derivative. This transformation is a cornerstone of synthetic chemistry as the resulting amino group serves as a versatile handle for a wide array of subsequent reactions, including diazotization and further functionalization.

Displacement via Cross-Coupling: More recently, the nitro group has been utilized as a leaving group in metal-catalyzed cross-coupling reactions. This modern approach allows for the direct replacement of the nitro moiety with carbon or heteroatom nucleophiles, a topic further detailed in section 3.3.3. nih.gov

Reactions of the Aromatic Ring System

The reactivity of the aromatic nucleus of this compound is governed by the electronic and steric effects of its three substituents: the 1-(propan-2-one) group, the 2-nitro group, and the 4-methyl group.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome is determined by the cumulative directing effects of the existing substituents.

Nitro Group (-NO₂): Located at the C2 position, it is a powerful electron-withdrawing group, strongly deactivating the ring towards electrophilic attack. It acts as a meta-director, channeling incoming electrophiles to positions C4 and C6.

Methyl Group (-CH₃): Located at the C4 position, it is an electron-donating group that activates the ring. It functions as an ortho, para-director, favoring substitution at positions C3 and C5.

1-(propan-2-one) Group (-CH₂C(O)CH₃): Located at the C1 position, this alkyl ketone substituent as a whole is weakly deactivating due to the carbonyl group, but the methylene linker isolates the ring from direct resonance withdrawal. It is generally considered an ortho, para-director.

The substitution pattern arises from the interplay of these competing effects. The most probable site for electrophilic attack is the C5 position. This position is activated by being ortho to the electron-donating methyl group and para to the 1-(propan-2-one) group, while simultaneously being meta to the strongly deactivating nitro group. Attack at other positions is disfavored due to strong deactivation by the nitro group or steric hindrance.

Interactive Table: Analysis of Directing Effects for Electrophilic Substitution

| Position on Ring | Effect of -CH₂C(O)CH₃ (at C1) | Effect of -NO₂ (at C2) | Effect of -CH₃ (at C4) | Overall Prospect |

| C3 | ortho (directing) | ortho (deactivating) | ortho (directing) | Unlikely (Steric hindrance and deactivation) |

| C5 | para (directing) | meta (neutral) | ortho (directing) | Most Likely (Activated by two groups) |

| C6 | ortho (directing) | para (deactivating) | meta (neutral) | Unlikely (Strongly deactivated) |

Nucleophilic Aromatic Substitution (SₙAr) typically requires two features on the aromatic ring: a strong electron-withdrawing group to activate the ring and a good leaving group. nih.gov

The 2-nitro group in this compound is a potent activating group, significantly lowering the energy of the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. This activation is most pronounced at the ortho (C1, C3) and para (C5) positions relative to the nitro group.

However, the molecule in its native form lacks a conventional leaving group such as a halide. Therefore, for a classic SₙAr reaction to occur, the substrate would need to be modified. For example, if a halogen were present at the C1 or C5 position, it could be readily displaced by nucleophiles.

Alternatively, under certain conditions, the nitro group itself can be displaced by a nucleophile, although this is less common than halide displacement. acs.org Furthermore, reactions like the Vicarious Nucleophilic Substitution (VNS) could potentially occur, allowing for the formal substitution of a hydrogen atom by a carbanion, given the high activation provided by the nitro group. rsc.org

A significant advancement in synthetic chemistry is the use of nitroarenes as electrophilic partners in metal-catalyzed cross-coupling reactions. nih.gov In this context, the entire nitro group functions as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at its former position.

For this compound, this provides a powerful method to replace the C2-nitro group. Palladium-based catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos, are effective for this transformation. nih.gov

Suzuki-Miyaura Coupling: Reaction with a boronic acid (R-B(OH)₂) would replace the -NO₂ group with an aryl or vinyl group (R), forming a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) would substitute the -NO₂ group with an amino group (NR₂), forming a C-N bond.

These denitrative couplings represent a highly valuable and modern strategy for the functionalization of this and related nitroaromatic compounds. nih.gov

Detailed Mechanistic Elucidation of Key Reactions

Electrophilic Aromatic Substitution: The reaction proceeds via a two-step mechanism involving the formation of a cationic intermediate known as an arenium ion or σ-complex. The first step, the attack of the electrophile on the aromatic ring to form this ion, is typically the slow, rate-determining step. The activation energy for this step is highly sensitive to the electronic nature of the substituents.

Kinetic Control: The rate of reaction is dictated by the stability of the transition state leading to the arenium ion. For this compound, the activating -CH₃ and -CH₂C(O)CH₃ groups stabilize the positive charge that develops during electrophilic attack, particularly when the attack is at the C5 position. Conversely, the deactivating -NO₂ group destabilizes the arenium ion, raising the activation energy for attack at the ortho and para positions relative to it. This provides a kinetic rationale for the preference for substitution at C5.

Nucleophilic Aromatic Substitution: The generally accepted mechanism is a two-step addition-elimination process.

Kinetics: The rate-determining step can be either the initial nucleophilic attack to form the Meisenheimer complex or the subsequent expulsion of the leaving group. The presence of the strongly electron-withdrawing 2-nitro group is crucial, as it delocalizes and stabilizes the negative charge of the Meisenheimer intermediate through resonance. This stabilization lowers the activation energy of the first step, making it kinetically favorable. Computational studies on related nitroarenes confirm that the initial addition of a nucleophile to a hydrogen-bearing carbon (ortho or para to a nitro group) can be kinetically faster than addition to a carbon with a leaving group. researchgate.netnih.gov

Palladium-Catalyzed Denitrative Cross-Coupling: The catalytic cycle is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination.

Kinetics and Mechanism: The critical and often rate-limiting step for nitroarenes is the oxidative addition of the low-valent palladium catalyst (LₙPd(0)) across the Ar-NO₂ bond. nih.govnih.gov This step was long considered challenging. Mechanistic studies have shown that the choice of ligand on the palladium center is critical; bulky, electron-donating phosphine ligands enhance the electron density on the metal, promoting the cleavage of the strong C-NO₂ bond. mit.edu Following oxidative addition, transmetalation with the nucleophilic partner (e.g., an organoboron reagent) occurs, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

No Information Found on the

Following a comprehensive search of available scientific literature, no specific information was found regarding the chemical reactivity and mechanistic investigations of the compound This compound . Consequently, details pertaining to isotopic labeling studies for pathway determination and the investigation of its intermediates and transition states are not available.

Therefore, the requested article sections on "Isotopic Labeling Studies for Pathway Determination" and "Investigation of Intermediates and Transition States" for this specific compound cannot be generated.

Synthesis of Derivatives and Analogues of 1 4 Methyl 2 Nitrophenyl Propan 2 One

Strategic Derivatization via the Ketone Functionality

The ketone group in 1-(4-Methyl-2-nitrophenyl)propan-2-one is a prime target for a variety of chemical transformations, including condensation reactions, carbon-carbon bond-forming reactions, and cyclizations. These reactions leverage the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Condensation Products (e.g., Enamines, Oximes, Hydrazones)

Condensation reactions of ketones with primary and secondary amines and their derivatives are fundamental transformations in organic synthesis. These reactions provide access to a range of nitrogen-containing compounds with diverse applications.

Enamines: The reaction of this compound with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst, is expected to yield an enamine. wikipedia.org This reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates. The equilibrium is typically shifted towards the enamine product by removing water, for example, by azeotropic distillation. wikipedia.org Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. mychemblog.com

Oximes: Treatment of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide (B78521) leads to the formation of the corresponding oxime. organic-chemistry.org This reaction is a standard method for the preparation of oximes from ketones. organic-chemistry.org The resulting oxime can exist as E/Z isomers.

Hydrazones: Condensation with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, yields the corresponding hydrazones. nih.govminarjournal.com These reactions are often carried out in an alcoholic solvent and may be catalyzed by a small amount of acid. nih.gov Hydrazones are stable, crystalline compounds and serve as important intermediates for further synthetic transformations, such as the Wolff-Kishner reduction or the Fischer indole (B1671886) synthesis. wikipedia.org

A representative table of potential condensation products is provided below, based on general reaction principles.

| Reagent | Product Type | Expected Product Name |

| Pyrrolidine | Enamine | 1-(4-Methyl-2-nitrophenyl)-2-(pyrrolidin-1-yl)prop-1-ene |

| Hydroxylamine | Oxime | This compound oxime |

| Phenylhydrazine | Hydrazone | This compound phenylhydrazone |

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig)

The presence of α-hydrogens in this compound allows it to participate in several crucial carbon-carbon bond-forming reactions.

Aldol Reaction: In the presence of a base, this compound can act as a nucleophile in an aldol reaction. The base abstracts an α-proton to form an enolate, which can then attack the carbonyl carbon of another molecule, such as an aldehyde or another ketone that cannot enolize (a crossed aldol reaction). wikipedia.orgoregonstate.edu Subsequent dehydration of the β-hydroxy ketone product can lead to an α,β-unsaturated ketone. libretexts.org The presence of the electron-withdrawing nitro group can influence the acidity of the α-protons.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.org The reaction typically proceeds to the dehydrated α,β-unsaturated product. The strong electron-withdrawing groups on the active methylene compound facilitate the initial deprotonation. wikipedia.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. libretexts.org The ketone reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane, to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This reaction is highly versatile as a wide range of ylides can be prepared, allowing for the synthesis of various substituted alkenes. wikipedia.org The nitro group on the aromatic ring is generally tolerated in Wittig reactions. libretexts.orgwikipedia.org

Below is a table summarizing these carbon-carbon bond-forming reactions with potential reactants and products.

| Reaction Type | Reactant | Expected Product |

| Aldol Condensation | Benzaldehyde | 1-(4-Methyl-2-nitrophenyl)-4-phenylbut-3-en-2-one |

| Knoevenagel Condensation | Malononitrile | (1-(4-Methyl-2-nitrophenyl)propan-2-ylidene)malononitrile |

| Wittig Reaction | Methylenetriphenylphosphorane | 1-(4-Methyl-2-nitrophenyl)-2-methylprop-1-ene |

Cyclization Reactions utilizing the Ketone and Adjacent Functionality

The structure of this compound and its derivatives can be exploited to construct heterocyclic rings. For instance, the hydrazone formed from phenylhydrazine can undergo Fischer indole synthesis under acidic conditions to produce a substituted indole. wikipedia.orgbyjus.com This reaction involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated hydrazone. byjus.com The ortho-nitro group can also participate in cyclization reactions, as discussed in the next section.

Modifications of the Nitro Aromatic Substructure

The nitro aromatic part of this compound offers significant opportunities for synthetic modification, including the synthesis of various substituted aryl systems and the formation of heterocyclic structures.

Synthesis of Substituted Aryl Systems

The nitro group is a versatile functional group that can be transformed into a variety of other substituents. The most common transformation is its reduction to an amino group. Catalytic hydrogenation (e.g., using Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl or Sn/HCl) can efficiently convert the nitro group to an aniline (B41778) derivative. This resulting amine can then serve as a precursor for a wide range of aromatic compounds through reactions such as diazotization followed by Sandmeyer or Schiemann reactions, or through acylation and alkylation.

Furthermore, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. wikipedia.org While the methyl group is para to the nitro group, the position ortho to the nitro group (and meta to the methyl group) could potentially undergo substitution with strong nucleophiles under forcing conditions.

Heterocycle Formation involving the Nitro Group

The ortho-nitro group is strategically positioned to participate in intramolecular cyclization reactions, especially after modification of the ketone or reduction of the nitro group itself.

Reductive Cyclization: A powerful strategy for heterocycle synthesis involves the reduction of the nitro group followed by intramolecular cyclization. For instance, reduction of this compound can lead to an ortho-amino ketone, which can then undergo intramolecular condensation to form a substituted quinoline (B57606). organic-chemistry.orgmdpi.com This type of reaction is a variation of the Friedländer annulation. mdpi.com

Benzimidazole (B57391) Synthesis: If the ketone is first converted to an appropriate derivative, subsequent reduction of the nitro group can lead to other heterocyclic systems. For example, conversion of the ketone to an aldehyde followed by reaction with an ortho-phenylenediamine and subsequent reduction of the nitro group and cyclization could, in principle, lead to benzimidazole derivatives. organic-chemistry.orgresearchgate.net More direct routes involve the reductive cyclization of o-nitroanilines with various partners. organic-chemistry.orgresearchgate.net

The following table outlines potential heterocycles formed from modifications of the nitroaromatic substructure.

| Reaction Type | Key Intermediate | Resulting Heterocycle |

| Reductive Cyclization | 1-(2-Amino-4-methylphenyl)propan-2-one | 2,5-Dimethylquinoline |

| Fischer Indole Synthesis | This compound phenylhydrazone | 2-Methyl-1-(4-methyl-2-nitrophenylmethyl)indole (after N-alkylation) |

Construction of Complex Molecular Scaffolds

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of complex molecular frameworks. Through strategic intramolecular and intermolecular reactions, this compound can be elaborated into sophisticated polycyclic and chiral molecules.

Incorporation into Polycyclic Systems

The presence of the ortho-nitro group in conjunction with the propan-2-one side chain is particularly amenable to cyclization reactions, often following an in-situ reduction of the nitro functionality. This approach provides a powerful tool for the construction of nitrogen-containing heterocyclic systems, which are prevalent in pharmacologically active compounds.

One of the most direct methods for forming a new heterocyclic ring is through a domino nitro reduction-cyclization strategy. For instance, the Friedländer annulation can be adapted to synthesize substituted quinolines. In this approach, the nitro group of this compound is first reduced to an amine in the presence of a reducing agent like iron powder in acetic acid. researchgate.net The resulting in-situ generated 1-(2-amino-4-methylphenyl)propan-2-one can then undergo an intramolecular aldol-type condensation, where the newly formed amino group reacts with the ketone carbonyl, leading to the formation of a dihydropyridine (B1217469) ring which subsequently aromatizes to the corresponding quinoline. This one-pot procedure is highly efficient for producing substituted quinolines from o-nitrobenzaldehydes and related ketones. mdpi.com

Similarly, this precursor can be utilized in the synthesis of other important heterocyclic scaffolds such as benzodiazepines. The synthesis of 1,4-benzodiazepines can be achieved by reacting an ortho-aminoaryl ketone with an amino acid derivative. Following the reduction of the nitro group in this compound, the resulting aminoketone can be coupled with an appropriate amino acid, followed by cyclization to form the seven-membered benzodiazepine (B76468) ring. researchgate.netmdpi.com

Another class of polycyclic systems accessible from this starting material are quinoxaline-N-oxides. These compounds can be synthesized from o-nitroaryl precursors through various cyclization strategies, offering a pathway to biologically active heterocyclic N-oxides.

The table below summarizes potential cyclization reactions for the formation of polycyclic systems from this compound based on established methodologies for related compounds.

| Target Polycycle | General Method | Key Reagents | Potential Product |

| Quinolone | Friedländer Annulation | Fe/AcOH | 2,6-dimethyl-quinoline derivative |

| Benzodiazepine | Reductive Cyclization | 1. Fe/AcOH2. Amino acid derivative | 7-methyl-1,4-benzodiazepine derivative |

| Quinoxaline-N-oxide | Beirut Reaction | Enamine or β-ketoester | 2-methyl-6-methylquinoxaline-1-oxide derivative |

Note: The listed products are hypothetical, based on the application of known synthetic methods to this compound.

Synthesis of Chiral Analogues and Enantioselective Routes

The generation of chiral analogues of this compound is of significant interest, as stereochemistry plays a crucial role in the biological activity of many molecules. The primary routes to introduce chirality involve the enantioselective reduction of the ketone or the asymmetric functionalization of the α-carbon.

Enantioselective Ketone Reduction:

A well-established and highly effective method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.org This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS). The catalyst forms a complex with the ketone, directing the hydride delivery from the borane to one of the enantiotopic faces of the carbonyl group, thus producing a chiral alcohol with high enantiomeric excess (ee). The predictable stereochemical outcome is a key advantage of this methodology. york.ac.ukisomerlab.com Applying this to this compound would yield the corresponding chiral secondary alcohol, (R)- or (S)-1-(4-methyl-2-nitrophenyl)propan-2-ol, depending on the chirality of the CBS catalyst used.

Asymmetric transfer hydrogenation represents another powerful technique for the enantioselective reduction of ketones. mdpi.com Catalysts based on ruthenium or rhodium complexes with chiral ligands, such as those derived from tosylated diamines (e.g., TsDPEN), are commonly used. The hydrogen source is typically isopropanol (B130326) or a formic acid/triethylamine mixture. This method is known for its operational simplicity and high efficiency for a broad range of ketone substrates.

Enantioselective α-Alkylation:

Introducing a substituent at the carbon atom adjacent to the carbonyl group in an enantioselective manner is another key strategy to generate chiral analogues. This can be achieved through phase-transfer catalysis using chiral quaternary ammonium salts derived from cinchona alkaloids. nih.govrsc.org For this approach to be applied to this compound, it would likely first be converted to a β-keto ester derivative to enhance the acidity of the α-proton and facilitate enolate formation. The subsequent alkylation with an alkyl halide in the presence of the chiral phase-transfer catalyst would then proceed enantioselectively.

The following table outlines potential enantioselective routes to chiral analogues of this compound.

| Chiral Analogue | Method | Catalyst/Reagent | Expected Outcome |

| Chiral Alcohol | CBS Reduction | (S)- or (R)-CBS catalyst, BMS | High ee of the corresponding alcohol |

| Chiral Alcohol | Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN complex, H-source | High ee of the corresponding alcohol |

| α-Alkylated Ketone | Enantioselective Alkylation | Chiral phase-transfer catalyst, Alkyl halide | Moderate to high ee of the α-substituted ketone |

The synthesis of these complex polycyclic and chiral derivatives from this compound highlights the utility of this compound as a versatile building block in modern organic synthesis, paving the way for the creation of novel molecules with potential applications in various scientific fields.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy would be the primary method for elucidating the precise molecular structure of 1-(4-Methyl-2-nitrophenyl)propan-2-one. This technique provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H) and carbon (¹³C).

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR Analysis

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the two methyl (-CH₃) groups. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The presence of the electron-withdrawing nitro group would shift adjacent protons further downfield. The methylene protons and the acetyl methyl protons would appear in the upfield region, with their chemical shifts influenced by the adjacent aromatic ring and carbonyl group, respectively. The tolyl methyl group would also resonate in the upfield region.

¹³C NMR: The carbon spectrum would show unique resonances for each carbon atom in a different chemical environment. The carbonyl carbon (C=O) would be expected at a significant downfield shift (around δ 200 ppm). Aromatic carbons would resonate between δ 120-150 ppm, with the carbon bearing the nitro group being significantly shifted. The methylene and methyl carbons would appear in the upfield region of the spectrum.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, which is essential for determining the preferred conformation of the molecule, particularly the orientation of the propanone side chain relative to the substituted phenyl ring.

Dynamic NMR Studies for Conformational Mobility

Dynamic NMR studies could be employed to investigate the rotational barrier around the bond connecting the phenyl ring and the methylene group. At different temperatures, changes in the NMR signal shapes could provide quantitative data on the energy barriers associated with conformational changes, influenced by the steric hindrance of the ortho-nitro group and the methyl group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula and investigating the fragmentation patterns of the molecule.

Exact Mass Determination and Elemental Composition Verification

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This exact mass would be used to confirm the elemental composition, C₁₀H₁₁NO₃, distinguishing it from any other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and confirms its structure. Expected fragmentation pathways for this compound might include:

Loss of the acetyl group (•CH₃CO).

Cleavage of the C-C bond between the methylene group and the carbonyl group.

Fragmentations characteristic of nitroaromatic compounds, such as the loss of •NO or •NO₂.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in the molecule.

For this compound, the infrared spectrum would be expected to show characteristic absorption bands:

C=O Stretch: A strong absorption band around 1715-1730 cm⁻¹ for the ketone carbonyl group.

N-O Stretches: Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), are characteristic of the nitro group.

C-H Stretches: Bands for aromatic and aliphatic C-H bonds would be observed above and below 3000 cm⁻¹, respectively.

C=C Stretches: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. masterorganicchemistry.com For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs: a nitro group, a ketone, and a substituted aromatic ring.

The most prominent peaks anticipated in the FT-IR spectrum are associated with the nitro (NO₂) and carbonyl (C=O) groups. The nitro group is expected to show two strong, characteristic stretching vibrations: an asymmetric stretch typically appearing in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. researchgate.net The presence of the nitro group ortho to the propan-2-one substituent on the phenyl ring may influence the exact position of these bands.

The carbonyl group of the ketone is anticipated to produce a strong, sharp absorption band in the region of 1715-1725 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring is absent, as it is separated by a methylene (-CH₂-) group, thus the peak is expected in the typical range for aliphatic ketones.

The aromatic ring itself will be evidenced by several bands. The C-H stretching vibrations of the aromatic protons are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically give rise to a series of peaks of variable intensity in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range.

The aliphatic portions of the molecule, namely the methyl (CH₃) and methylene (CH₂) groups, will also produce characteristic signals. The C-H stretching vibrations of these groups are expected just below 3000 cm⁻¹. Bending vibrations for the methyl and methylene groups are anticipated in the 1375-1470 cm⁻¹ region.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |

| Symmetric Stretch | 1335-1385 | |

| Carbonyl (C=O) | Stretch | 1715-1725 |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1450-1600 | |

| C-H Out-of-plane Bend | 700-900 | |

| Aliphatic C-H | Stretch | < 3000 |

| Bend | 1375-1470 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FT-IR spectroscopy. libretexts.org While FT-IR relies on changes in the dipole moment of a bond during vibration, Raman spectroscopy is dependent on changes in the polarizability of the electron cloud around a bond. libretexts.org Consequently, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to be particularly strong in the Raman spectrum. The symmetric stretch of the NO₂ group, anticipated around 1335-1385 cm⁻¹, should produce a prominent Raman signal. The breathing mode of the aromatic ring, a symmetric vibration, is also expected to be a strong feature.

In contrast to its strong absorption in the FT-IR spectrum, the carbonyl (C=O) stretch may show a weaker signal in the Raman spectrum. However, it should still be observable. The C-H stretching vibrations of both the aromatic and aliphatic groups will also be present in the Raman spectrum.

The complementary nature of FT-IR and Raman spectroscopy would provide a more complete vibrational profile of this compound, aiding in a comprehensive structural confirmation.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Symmetric Stretch | 1335-1385 | Strong |

| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong |

| C=C Stretch | 1450-1600 | Medium-Strong | |

| Carbonyl (C=O) | Stretch | 1715-1725 | Weak-Medium |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by other crystallization techniques.

Once a suitable crystal is obtained and mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal. From this, the positions of the individual atoms can be determined, yielding a precise three-dimensional model of the molecule.

The data obtained from single-crystal X-ray diffraction would provide unequivocal confirmation of the connectivity of the atoms in this compound. It would also reveal the precise bond lengths and angles, which can offer insights into the electronic effects of the substituents on the aromatic ring. Furthermore, the conformation of the propan-2-one side chain relative to the plane of the phenyl ring would be determined.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. ias.ac.in For this compound, several types of non-covalent interactions are expected to play a role in the crystal packing.

The presence of the nitro and carbonyl groups, both of which contain electronegative oxygen atoms, suggests the potential for weak C-H···O hydrogen bonds. These interactions, where a hydrogen atom on a carbon atom is attracted to an oxygen atom of a neighboring molecule, can be crucial in directing the crystal packing.

Additionally, the aromatic rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent phenyl rings align. The substitution pattern and the presence of the nitro group will influence the geometry of these stacking interactions.

Computational and Theoretical Chemistry Studies of 1 4 Methyl 2 Nitrophenyl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to investigate the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.

For 1-(4-Methyl-2-nitrophenyl)propan-2-one, a typical DFT study would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. From this optimized structure, a wealth of electronic properties can be determined. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -2.1 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

Note: The data in this table is illustrative and represents typical values for a molecule of this type, as specific computational results for this compound are not publicly available.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties.

An ab initio study of this compound would typically begin with a geometry optimization at a chosen level of theory and basis set. Higher-level methods like MP2 or CCSD(T) would then be used to calculate more accurate single-point energies. These energetic calculations are essential for determining the relative stabilities of different conformers and for predicting reaction enthalpies and activation energies.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propan-2-one side chain in this compound means that the molecule can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com

A potential energy surface (PES) can be generated by systematically varying key dihedral angles, such as those around the bond connecting the phenyl ring and the propanone group. By calculating the energy at each point on this surface, a map of the conformational landscape is created, revealing the low-energy (stable) conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei with considerable accuracy. nih.govpdx.edu These predictions are immensely valuable for assigning experimental spectra and for confirming the proposed structure of a molecule. The prediction of NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 205.8 |

| Methylene (B1212753) (-CH₂-) | 52.3 |

| Methyl (-CH₃, ketone) | 29.1 |

| Aromatic C1 (C-CH₂) | 132.5 |

| Aromatic C2 (C-NO₂) | 149.0 |

| Aromatic C3 | 124.7 |

| Aromatic C4 (C-CH₃) | 138.6 |

| Aromatic C5 | 128.9 |

| Aromatic C6 | 135.4 |

Note: This table contains hypothetical data to illustrate the output of such a calculation, as specific predictions for this compound are not available in the literature.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in an experimental IR or Raman spectrum. scirp.org

For this compound, these calculations would help in assigning the characteristic vibrational frequencies, such as the C=O stretch of the ketone, the symmetric and asymmetric stretches of the nitro group, and the various C-H and C-C vibrations of the aromatic ring and the alkyl chain. Comparing the calculated spectrum with an experimental one can provide strong evidence for the molecule's structure and conformation.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. mdpi.com For a molecule such as this compound, theoretical modeling can elucidate the intricate pathways of its potential chemical transformations. By employing quantum mechanical methods, researchers can map the potential energy surface (PES) of a reaction, identifying the most energetically favorable route from reactants to products. This involves characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states.

The study of transition states is paramount as they represent the highest energy barrier along the reaction coordinate and thus govern the kinetics of the reaction. scholarsresearchlibrary.com Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in locating and characterizing these transient structures. mdpi.com For reactions involving substituted nitroaromatic compounds, DFT methods can accurately model the influence of substituents on the electronic structure and, consequently, on the reaction barriers. nih.govresearchgate.net

While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, the established methodologies of computational chemistry allow for a robust theoretical framework to be proposed for its reactivity. A plausible reaction to investigate would be the base-catalyzed enolate formation, a fundamental process for ketones. In such a study, computational modeling would focus on mapping the reaction coordinate for the abstraction of an α-proton and calculating the associated activation energy.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to visualize the energetic profile of a chemical reaction as it progresses from reactants to products. The reaction coordinate is a geometric parameter that represents the path of a reaction. This can be a simple bond distance, a bond angle, or a more complex combination of internal coordinates that describes the transformation. By systematically varying the reaction coordinate and calculating the potential energy at each point (a process known as a potential energy surface scan), a profile of the reaction pathway can be generated. scholarsresearchlibrary.com

For the hypothetical base-catalyzed α-proton abstraction from this compound to form its enolate, the reaction coordinate could be defined as the distance of the proton being transferred between the α-carbon and the base (e.g., a hydroxide (B78521) ion). The computational process would involve:

Initial Geometry Optimization: The geometries of the reactants, this compound and the base, are optimized to find their lowest energy conformations.

Transition State Search: An initial guess for the transition state geometry is made and then optimized using algorithms designed to locate saddle points on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located and confirmed (by vibrational frequency analysis showing a single imaginary frequency), an IRC calculation is performed. This traces the path from the transition state downhill to both the reactants and the products, confirming that the located transition state correctly connects the desired species. orientjchem.org

The resulting reaction coordinate map would plot the potential energy against the progression of the reaction, clearly showing the energy of the reactants, the transition state, and the products.

Below is a hypothetical data table illustrating the type of information that would be generated from a reaction coordinate mapping study for the enolate formation of this compound.

| Reaction Coordinate (C-H distance, Å) | Relative Energy (kcal/mol) | Key Geometric Changes |

| 1.10 (Reactant) | 0.0 | C-H bond intact |

| 1.30 | 5.2 | C-H bond elongating, O-H bond forming |

| 1.55 (Transition State) | 15.8 | C-H and O-H bonds partially formed/broken |

| 1.80 | 10.3 | C-H bond nearly broken, C=C bond forming |

| 2.50 (Product) | 2.5 | Enolate and protonated base formed |

Note: The data in this table is purely illustrative and intended to demonstrate the output of a computational study.

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter for understanding reaction kinetics. calculatorsconversion.com In computational chemistry, the activation energy is typically calculated as the difference in energy between the transition state and the reactants.

Ea = E(Transition State) - E(Reactants)

Various computational methods can be used to calculate these energies, with Density Functional Theory (DFT) offering a good balance between accuracy and computational cost for many organic reactions. numberanalytics.com The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP) is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level theoretical calculations where available. mdpi.com

For this compound, theoretical calculations would predict the activation energy for a given reaction, such as the aforementioned enolate formation. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring would be expected to influence the electronic properties of the molecule and, therefore, the stability of the transition state and the magnitude of the activation energy. nih.govresearchgate.net Computational models can precisely quantify these electronic and steric effects.

A hypothetical table of calculated activation energies for the enolate formation of this compound with different bases is presented below to illustrate the expected outcomes of such a study.

| Base | Computational Method | Solvent Model | Calculated Activation Energy (Ea) (kcal/mol) |

| Hydroxide (OH⁻) | DFT (B3LYP/6-311+G(d,p)) | PCM (Water) | 15.8 |

| Methoxide (CH₃O⁻) | DFT (B3LYP/6-311+G(d,p)) | PCM (Methanol) | 17.2 |

| Triethylamine ((C₂H₅)₃N) | DFT (B3LYP/6-311+G(d,p)) | PCM (Acetonitrile) | 25.4 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this specific compound.

These calculations provide quantitative predictions of reaction rates and can be used to compare the feasibility of different reaction pathways or the efficiency of various catalysts. calculatorsconversion.com

Strategic Applications of 1 4 Methyl 2 Nitrophenyl Propan 2 One As a Chemical Building Block

Role in the Synthesis of Diverse Organic Molecules

1-(4-Methyl-2-nitrophenyl)propan-2-one serves as a pivotal starting material for a range of organic molecules. The reactivity of the compound is dominated by two key features: the ketone carbonyl group and the aromatic nitro group. The ketone can undergo a variety of reactions, such as aldol (B89426) condensations, to form larger carbon skeletons.

However, the most significant synthetic utility arises from the transformation of the nitro group. The nitro group is a versatile functional group that can be readily reduced to an amine. This in-situ formation of an ortho-amino ketone sets the stage for a cascade of reactions, most notably intramolecular cyclizations, to yield heterocyclic structures. This dual functionality allows for the construction of complex molecules from a relatively simple precursor, making it a valuable building block in multistep organic synthesis. msu.edu

Use in the Construction of Complex Heterocyclic Systems

A primary application of this compound is in the synthesis of complex heterocyclic systems, particularly substituted quinolines. The ortho-arrangement of the propan-2-one side chain and the nitro group is ideal for intramolecular cyclization reactions, most notably the Friedländer synthesis of quinolines. wikipedia.orgnih.gov

The general mechanism involves the reduction of the nitro group to an amine (NH2). This is typically achieved using reducing agents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2). organic-chemistry.orgmdpi.com The resulting intermediate, 1-(2-amino-4-methylphenyl)propan-2-one, contains both an amine and a ketone. Under acidic or basic conditions, the amine can then undergo an intramolecular condensation with the ketone, followed by dehydration, to form a new six-membered heterocyclic ring fused to the original benzene (B151609) ring. This process, known as reductive cyclization, directly yields a substituted quinoline (B57606). organic-chemistry.orgnih.gov

The reaction of this compound via this pathway would specifically produce 2,7-dimethylquinoline (B1584490). This method is highly efficient for creating the quinoline core structure, which is a prevalent motif in many biologically active compounds. organic-chemistry.org

Table 1: Reductive Cyclization for Quinoline Synthesis

| Reactant | Reagents & Conditions | Intermediate | Product |

|---|

Contribution to the Synthesis of Advanced Chemical Intermediates

The products derived from this compound are themselves valuable as advanced chemical intermediates. The quinoline scaffold, for instance, is a foundational structure in medicinal chemistry and materials science. organic-chemistry.org Quinolines synthesized from this precursor can undergo further functionalization.